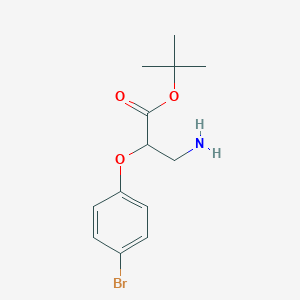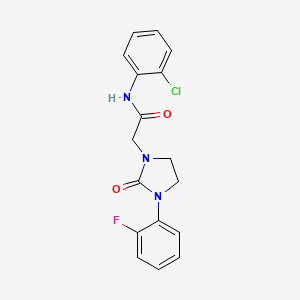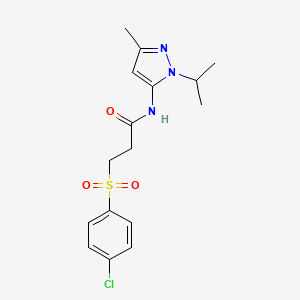
(Z)-2-((1H-indol-3-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, indole derivatives can be synthesized through various methods. One common method involves the reaction of indole-3-carbaldehyde with other reagents . Another method involves the synthesis of Schiff bases, which are compounds with a carbon-nitrogen double bond .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups. These include the indole group, a methylene group, a dimethylamino group, and a benzofuran group. The exact structure would need to be determined through techniques such as NMR, IR, and X-ray crystallography .
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions similar to those of benzene . The exact reactions that this compound can undergo would depend on the specific functional groups present and their positions in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Indole itself is a crystalline solid with a strong, unpleasant odor . The presence of other functional groups in the compound could significantly alter its properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Methodologies : The molecule has been utilized in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. For instance, a study outlines a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process, showing significant stereoselectivity with the Z isomers being preferentially or exclusively formed. This process underlines the molecule's applicability in generating complex organic structures with potential biological activities (Gabriele et al., 2006).
Characterization Techniques : Advanced characterization techniques such as X-ray diffraction analysis, nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry have been pivotal in determining the molecular structure and configuration of synthesized compounds involving (Z)-2-((1H-indol-3-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, ensuring the accuracy of the synthetic methods and the purity of the compounds obtained.
Potential Anticancer Agents
- Anticancer Applications : Research into novel N-benzyl aplysinopsin analogs, including derivatives of (Z)-2-((1H-indol-3-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, has shown promising in vitro cytotoxicity against a panel of 60 human tumor cell lines. Certain analogs exhibit potent growth inhibition and significant cytotoxicity, highlighting the molecule's potential as a scaffold for developing new anticancer agents (Penthala et al., 2011).
Photocatalytic Activities
- Photocatalytic Applications : The synthesis and investigation of microporous metal-organic frameworks (MOFs) incorporating (Z)-2-((1H-indol-3-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one have revealed their potential in photocatalytic activities. These complexes show promising results in the decomposition of methylene blue under UV and visible-light irradiation, indicating their utility in environmental protection and chemical semiconductors (Wei et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its biological activities and potential applications. This could include testing its activity against various disease targets, optimizing its structure for improved activity and selectivity, and investigating its pharmacokinetics and toxicity .
Propriétés
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-22(2)11-15-17(23)8-7-14-19(24)18(25-20(14)15)9-12-10-21-16-6-4-3-5-13(12)16/h3-10,21,23H,11H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUXLUHGBFSLGI-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((1H-indol-3-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)
![3-[2-Piperidin-1-yl-5-(trifluoromethyl)phenyl]iminobenzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)
![3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2439774.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)

![2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B2439780.png)
![2-Chloro-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]acetamide](/img/structure/B2439783.png)
![N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2439785.png)
![3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439786.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2439788.png)


